(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634698
InChI: InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1
SMILES: C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

CAS No.:

Cat. No.: VC13634698

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid
Standard InChI InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1
Standard InChI Key IUYVTLSEDKQGQY-LBPRGKRZSA-N
Isomeric SMILES C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

  • IUPAC Name: 2-[(3S)-1-(Benzyloxycarbonyl)pyrrolidin-3-yl]acetic acid .

  • CAS Numbers:

    • (S)-enantiomer: 219560-29-9 .

    • (R)-enantiomer: 264903-86-8 .

  • Molecular Formula: C₁₄H₁₇NO₄ .

  • Molecular Weight: 263.29 g/mol .

  • SMILES: O=C(O)C[C@H]1CN(C(=O)OCC2=CC=CC=C2)CC1 .

  • InChI Key: IUYVTLSEDKQGQY-GFCCVEGCSA-N .

Structural Characteristics

The compound consists of:

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with an (S)-configuration at the C3 position.

  • A benzyloxycarbonyl (Cbz) group attached to the pyrrolidine nitrogen, serving as a protective group for amines.

  • An acetic acid side chain at the C3 position, enabling further functionalization via carboxylate chemistry .

Stereochemical Considerations

The (S)-enantiomer is critical for interactions with biological targets, as stereochemistry influences binding affinity and pharmacokinetics. Enantiomeric purity is often verified via chiral HPLC or polarimetry .

Synthesis and Manufacturing

Multi-Step Organic Synthesis

  • Pyrrolidine Functionalization:

    • Protection of pyrrolidine’s amine with CbzCl (benzyl chloroformate) in the presence of a base (e.g., NaHCO₃) .

    • Introduction of the acetic acid side chain via alkylation or Michael addition .

  • Asymmetric Catalysis:

    • Nickel-catalyzed asymmetric reactions to establish the (S)-configuration, as demonstrated in the synthesis of acromelic acids .

  • Deprotection and Purification:

    • Acidic or enzymatic removal of temporary protecting groups (e.g., tert-butyl esters) .

    • Purification via recrystallization or column chromatography .

Example Protocol

A representative synthesis involves:

  • Reacting (S)-pyrrolidin-3-ylacetic acid with benzyl chloroformate in dichloromethane.

  • Neutralizing with aqueous sodium bicarbonate.

  • Isolating the product via extraction and evaporative crystallization .

Analytical Characterization

  • NMR: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry .

  • HPLC: Purity assessment (>95% in commercial samples) .

  • Mass Spectrometry: ESI-MS validates molecular weight .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot explicitly reported; estimated 120–130°C
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
Storage Conditions2–8°C, sealed in dry containers
StabilityStable under inert atmospheres; hygroscopic

Applications in Pharmaceutical Research

Peptide Synthesis

  • The Cbz group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

  • Post-synthesis, the Cbz group is removed via hydrogenolysis or enzymatic cleavage .

Medicinal Chemistry

  • Intermediate for Bioactive Molecules: Used in synthesizing mPTP (mitochondrial permeability transition pore) blockers and kinase inhibitors .

  • Structure-Activity Relationship (SAR) Studies: Modifications to the acetic acid side chain optimize target binding .

Case Study: Anticancer Agents

  • Derivatives of this compound exhibit inhibitory activity against histone deacetylases (HDACs), a target in oncology .

Comparative Analysis of Enantiomers

Property(S)-Enantiomer (219560-29-9)(R)-Enantiomer (264903-86-8)
Biological ActivityHigher affinity for HDACs Reduced activity in assays
Synthesis Cost$4,800/g (95% purity) $5,200/g (95% purity)
Commercial DemandHigh (peptide synthesis)Low (limited applications)

Future Directions

  • Green Chemistry: Developing enzymatic deprotection methods to replace hydrogenolysis .

  • Drug Delivery: Conjugating the acetic acid moiety to nanoparticles for targeted therapies .

  • Stereoselective Catalysis: Improving asymmetric synthesis yields via organocatalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator